Proinsulin C-Peptide is classified as a biological peptide and is sourced primarily from porcine (pig) proinsulin. It is synthesized in the pancreas as part of the proinsulin molecule, which undergoes enzymatic cleavage to yield insulin and C-peptide. The trifluoroacetate salt form enhances its stability and solubility for laboratory applications. The compound can be utilized in various research settings, particularly those focused on metabolic disorders and diabetes management .
The synthesis of Proinsulin C-Peptide (31-63) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This process allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
This method allows for precise control over the sequence and purity of the synthesized peptide, making it suitable for research applications .
The molecular structure of Proinsulin C-Peptide (31-63) consists of 31 amino acids that exhibit a unique conformational structure.
Nuclear magnetic resonance (NMR) spectroscopy has provided insights into these structural features, indicating that certain segments contribute to its interaction with cellular receptors .
Proinsulin C-Peptide undergoes several chemical reactions, primarily related to its role in insulin biosynthesis and cellular signaling.
These reactions highlight the functional importance of C-peptide beyond merely being a byproduct of insulin production .
The mechanism of action of Proinsulin C-Peptide involves its interaction with cellular receptors leading to various biological effects.
Proinsulin C-Peptide exhibits distinct physical and chemical properties relevant to its functionality.
These properties are essential for its application in biochemical assays where precise measurements are required .
Proinsulin C-Peptide has numerous scientific applications primarily related to diabetes research and metabolic studies.
The versatility of Proinsulin C-Peptide makes it an invaluable tool in both clinical settings and research laboratories .
The elucidation of proinsulin biosynthesis began with Donald F. Steiner’s landmark 1967 studies on human insulinoma tissue, which identified a high-molecular-weight precursor to insulin. Steiner and Oyer demonstrated that this precursor—termed "proinsulin"—contained both insulin chains (A and B) connected by an additional polypeptide segment, suggesting a single-chain biosynthetic mechanism [1] [4]. This discovery resolved the long-standing puzzle of how insulin’s disulfide bonds (A6-A11, A7-B7, and A20-B19) formed with high fidelity. Proinsulin’s role was experimentally confirmed when reduced/denatured proinsulin regenerated native disulfide pairings upon reoxidation, proving its function as a folding template [1].
Further milestones included the 1971 chemical synthesis of porcine proinsulin by Hoechst researchers and the identification of preproinsulin—a signal peptide-containing precursor translated from mRNA. This established the paradigm of proteolytic processing in secretory pathways, fundamental to eukaryotic cell biology [1] [9]. The enzymatic conversion of proinsulin to insulin, mediated by trypsin-like endoproteases and carboxypeptidase B, was later replicated in vitro, providing the basis for industrial insulin production [1] [4].
Table 1: Key Milestones in Proinsulin Research
Year | Discovery | Researchers | Significance |
---|---|---|---|
1967 | Proinsulin identification | Steiner & Oyer | Solved insulin’s disulfide bonding mechanism |
1968 | Porcine C-peptide chemical synthesis | Geiger et al. | Enabled structural/functional studies |
1969 | First C-peptide radioimmunoassay | Rubenstein et al. | Confirmed equimolar secretion with insulin |
1971 | Preproinsulin discovery | Steiner et al. | Revealed signal peptide mechanism for ER translocation |
1971 | In vitro proinsulin→insulin conversion | Kemmler et al. | Established enzymatic processing pathway |
C-peptide ("connecting peptide") was characterized as the 31-amino-acid segment excised during proinsulin maturation. Its existence was inferred from Steiner’s proinsulin model, and it was first isolated from bovine and human pancreata in 1971 [1]. Crucially, Rubenstein and Melani developed specific immunoassays demonstrating C-peptide’s equimolar secretion with insulin, establishing it as a biomarker for endogenous insulin production [1] [6]. Unlike insulin, C-peptide undergoes minimal hepatic clearance, resulting in higher plasma concentrations and making it a stable indicator of β-cell function in diabetic patients [6].
Structurally, porcine C-peptide (31-63) links insulin’s B-chain (C-terminal) and A-chain (N-terminal) via dibasic residues (Arg-Arg at B30/C1 and Lys-Arg at C30/A1). Its removal is essential for insulin’s metabolic activity, as the C-peptide sterically hinders insulin receptor binding [2] [5]. While initially considered biologically inert, later studies revealed C-peptide’s potential signaling roles via G-protein-coupled receptors, influencing Na⁺/K⁺-ATPase and endothelial function [6].
C-peptide sequences exhibit significant interspecies divergence, though critical structural motifs are conserved. Porcine C-peptide (31 residues) shares a 68% sequence identity with human C-peptide (31 residues) but differs markedly from guinea pig C-peptide (37 residues) [7]. Key variations occur at positions 3, 6, 11, and 27, where porcine-specific residues (e.g., Glu³, Ala¹¹) contrast with human (Gln³, Ser¹¹) or bovine (Gln³, Ser¹¹) sequences [1] [7].
Table 2: C-Peptide Sequence Variations in Mammals
Position | Porcine | Human | Bovine | Guinea Pig | Functional Implication |
---|---|---|---|---|---|
3 | Glu | Gln | Gln | Gln | Charge modulation; potential receptor affinity |
6 | Ala | Glu | Glu | Thr | Hydrophobicity/backbone flexibility |
11 | Ala | Ser | Ser | Lys | Alters protease susceptibility |
27 | Gln | Glu | Glu | Glu | Minor structural impact |
Conserved residues include glycines (Gly²³, Gly²⁹) and cysteines (Cys¹⁹, Cys²⁰) in porcine C-peptide, which facilitate chain flexibility and disulfide-bonded proinsulin folding. The Glu¹⁵-Asp²⁶ motif, preserved across pigs, humans, and cattle, may stabilize helical structures critical for convertase recognition [1] [7] [5]. Porcine C-peptide’s unique Ala¹¹ enhances resistance to proteases compared to human Ser¹¹, potentially extending its in vivo half-life [7].
Table 3: Structural Features of Porcine C-Peptide (31-63)
Feature | Detail | Biological Significance |
---|---|---|
Length | 31 amino acids | Shorter than guinea pig (37aa), same as human/bovine |
Dibasic cleavage sites | Arg³¹-Arg³² (B-C junction); Lys⁶³-Arg⁶⁴ (C-A) | Recognized by prohormone convertases PC1/3 and PC2 |
Conserved residues | Glu¹⁵, Asp²⁶, Gly²³, Gly²⁹ | Maintain chain conformation for processing |
Disulfide bonds | None (vs. intra-A-chain bond in insulin) | Allows flexible tethering of A/B chains in proinsulin |
Trifluoroacetate salt | Counterion in synthetic preparations | Enhances solubility/stability for research applications |
These variations have practical implications: porcine insulin’s clinical use hinges on its similarity to human insulin (differing by one B-chain residue), but C-peptide differences necessitate species-specific immunoassays for accurate β-cell function assessment [1] [6]. Synthetic porcine C-peptide trifluoroacetate salt—used in research—leverages TFA’s solubility properties while preserving the native sequence’s biochemical behavior [5].
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